molecular formula C11H11FINO B8151895 N-Cyclobutyl-5-fluoro-2-iodobenzamide

N-Cyclobutyl-5-fluoro-2-iodobenzamide

Cat. No.: B8151895
M. Wt: 319.11 g/mol
InChI Key: JAOBYLXHQKQQAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Cyclobutyl-5-fluoro-2-iodobenzamide is a benzamide derivative supplied For Research Use Only. This compound features a benzamide core structure that is substituted with a cyclobutyl group on the nitrogen atom, a fluorine atom at the 5-position, and an iodine atom at the 2-position of the benzene ring. The integration of both fluorine and iodine atoms makes this molecule a versatile and valuable building block in medicinal chemistry and drug discovery research . Fluorine incorporation into organic compounds is a well-established strategy to enhance key properties, such as metabolic stability, lipophilicity, and bioavailability, which can improve a molecule's affinity for target proteins . The iodine substituent provides a reactive handle for further chemical transformations, allowing researchers to utilize cross-coupling reactions, such as Suzuki or Sonogashira couplings, to explore novel chemical space and create diverse libraries of compounds for biological screening . While specific biological data for this exact molecule may not be available, its structure aligns with those used in developing probes for neurological targets and enzyme inhibitors . Researchers are encouraged to investigate its potential as a precursor in synthesizing more complex molecules or as a scaffold in structure-activity relationship (SAR) studies. Please refer to the product specifications and safety data sheet for detailed handling and storage information.

Properties

IUPAC Name

N-cyclobutyl-5-fluoro-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FINO/c12-7-4-5-10(13)9(6-7)11(15)14-8-2-1-3-8/h4-6,8H,1-3H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAOBYLXHQKQQAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC(=O)C2=C(C=CC(=C2)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FINO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Precursors

The synthesis of N-cyclobutyl-5-fluoro-2-iodobenzamide requires two primary components:

  • 5-Fluoro-2-iodobenzoic acid (prepared via diazotization-iodination of 2-amino-5-fluorobenzoic acid).

  • Cyclobutylamine , a strained cyclic amine that introduces steric and electronic complexity during amide bond formation.

Amide Bond Formation via Acid Chloride Intermediate

The most widely reported method involves converting 5-fluoro-2-iodobenzoic acid to its acid chloride, followed by reaction with cyclobutylamine.

Procedure [4,:

  • Activation of Carboxylic Acid :

    • 5-Fluoro-2-iodobenzoic acid (1 equiv) is treated with thionyl chloride (SOCl₂, 1.5 equiv) in anhydrous dichloromethane (DCM) at reflux (40°C, 2 h).

    • Solvent and excess SOCl₂ are removed under reduced pressure to yield 5-fluoro-2-iodobenzoyl chloride.

  • Amine Coupling :

    • The acid chloride is dissolved in DCM and cooled to 0°C.

    • Cyclobutylamine (1.2 equiv) and triethylamine (TEA, 1.5 equiv) are added dropwise.

    • The mixture is stirred at room temperature for 12 h, followed by aqueous workup and purification via silica gel chromatography.

Data :

ParameterValue
Yield78–85% [6,8]
Purity (HPLC)>98%
Key ByproductsCyclobutylamine hydrochloride

Direct Coupling Using Carbodiimide Reagents

To avoid handling corrosive acid chlorides, carbodiimide-mediated coupling is employed.

Procedure [4,:

  • Reaction Setup :

    • 5-Fluoro-2-iodobenzoic acid (1 equiv), cyclobutylamine (1.1 equiv), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv) are dissolved in DCM.

    • Hydroxybenzotriazole (HOBt, 1.2 equiv) is added to suppress racemization.

  • Optimized Conditions :

    • Stirred at 25°C for 24 h under nitrogen.

    • Quenched with 1 M HCl, extracted with ethyl acetate, and purified via recrystallization (ethanol/water).

Data :

ParameterValue
Yield70–75%
AdvantagesMild conditions, no SOCl₂

Alternative Route: Mitsunobu Reaction

For substrates sensitive to acidic conditions, the Mitsunobu reaction offers a viable pathway.

Procedure :

  • Components :

    • 5-Fluoro-2-iodobenzoic acid (1 equiv), cyclobutylamine (1.5 equiv), triphenylphosphine (PPh₃, 1.5 equiv), and diethyl azodicarboxylate (DEAD, 1.5 equiv) in tetrahydrofuran (THF).

  • Reaction :

    • Stirred at 0°C → 25°C over 6 h.

    • Concentrated and purified via flash chromatography (hexane:ethyl acetate = 3:1).

Data :

ParameterValue
Yield65–70%
LimitationsHigh cost of reagents

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantagesLimitations
Acid Chloride78–85>98High efficiency, scalableRequires SOCl₂ handling
Carbodiimide [4,14]70–7595–97Mild conditions, no corrosive reagentsLonger reaction time
Mitsunobu65–7094–96Compatible with sensitive substratesExpensive reagents, lower yield

Challenges and Optimization Strategies

  • Iodine Stability : The ortho-iodo group may undergo unintended elimination under strongly basic conditions. This is mitigated by using mild bases (e.g., TEA) and low temperatures.

  • Cyclobutylamine Handling : Its high basicity necessitates controlled addition to prevent side reactions (e.g., hydrochloride salt formation).

Industrial-Scale Considerations

For kilogram-scale production, the acid chloride method is preferred due to:

  • Shorter reaction times (<6 h total).

  • Compatibility with continuous flow systems.

  • Lower solvent consumption (DCM can be recycled via distillation).

Emerging Techniques

Recent advances include enzymatic amidation using lipases (e.g., Candida antarctica Lipase B), though yields remain suboptimal (50–60%) . Photocatalytic methods are under investigation but require further optimization.

Chemical Reactions Analysis

Types of Reactions

N-Cyclobutyl-5-fluoro-2-iodobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-Cyclobutyl-5-fluoro-2-iodobenzamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Cyclobutyl-5-fluoro-2-iodobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclobutyl-2-fluoro-6-iodobenzamide
  • N-Cyclobutyl-4-fluoro-2-iodobenzamide

Uniqueness

N-Cyclobutyl-5-fluoro-2-iodobenzamide is unique due to its specific substitution pattern on the benzamide core, which can influence its chemical reactivity and biological activity. The presence of the cyclobutyl group, fluorine atom, and iodine atom in specific positions distinguishes it from other similar compounds and may confer unique properties.

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